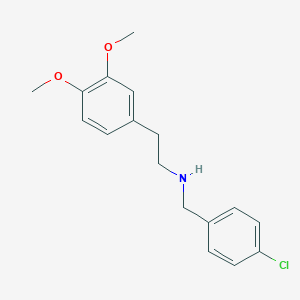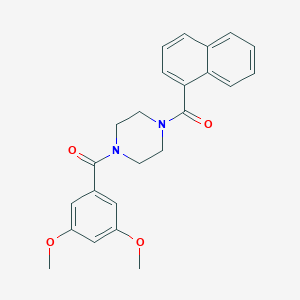![molecular formula C20H20N2O2 B249043 N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide, also known as RWJ-445167, is a novel small molecule antagonist of the chemokine receptor CXCR3. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.
Mécanisme D'action
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide exerts its effects by selectively blocking the CXCR3 receptor, which is involved in the recruitment of immune cells to the site of inflammation. By blocking this receptor, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide inhibits the migration of immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and physiological effects:
Studies have shown that N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has significant anti-inflammatory effects in various animal models of inflammatory diseases. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been shown to reduce the infiltration of immune cells into the inflamed tissue, leading to a reduction in tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has several advantages as a research tool. It is a highly selective CXCR3 antagonist, which allows for the specific targeting of this receptor. Additionally, it has been shown to be effective in various animal models of inflammatory diseases, making it a useful tool for studying the mechanisms of inflammation. However, there are also some limitations to using N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in lab experiments. The compound has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, the compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several potential future directions for research on N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide. One area of interest is in the development of more potent and selective CXCR3 antagonists. Additionally, there is a need for further research on the safety and efficacy of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in humans. Finally, there is a potential for the use of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide in combination with other anti-inflammatory agents to achieve a synergistic effect.
Méthodes De Synthèse
The synthesis of N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide involves the reaction of 2-naphthol with 2-bromoethyl pyridine, followed by N-methylation and acetylation. The final product is obtained through purification using column chromatography. The purity of the compound is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide has been extensively studied for its potential applications in various inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It has been shown to inhibit the migration of T cells and other immune cells to the site of inflammation, thereby reducing inflammation and tissue damage.
Propriétés
Nom du produit |
N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide |
|---|---|
Formule moléculaire |
C20H20N2O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-methyl-2-naphthalen-2-yloxy-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(13-11-18-8-4-5-12-21-18)20(23)15-24-19-10-9-16-6-2-3-7-17(16)14-19/h2-10,12,14H,11,13,15H2,1H3 |
Clé InChI |
ABZZRCRUPDMWLV-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
SMILES canonique |
CN(CCC1=CC=CC=N1)C(=O)COC2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)






![[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B248979.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)
